1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid 1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18265887
InChI: InChI=1S/C10H15N3O2/c1-2-3-8-9(10(14)15)11-12-13(8)6-7-4-5-7/h7H,2-6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18265887

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name 1-(cyclopropylmethyl)-5-propyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C10H15N3O2/c1-2-3-8-9(10(14)15)11-12-13(8)6-7-4-5-7/h7H,2-6H2,1H3,(H,14,15)
Standard InChI Key JAYYPSGXSIQMIS-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(N=NN1CC2CC2)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises:

  • A 1,2,3-triazole ring providing a planar, aromatic scaffold for intermolecular interactions.

  • A cyclopropylmethyl group at N1, introducing steric bulk and enhancing metabolic stability .

  • A propyl chain at C5, contributing hydrophobic character and influencing membrane permeability.

  • A carboxylic acid group at C4, enabling hydrogen bonding and salt formation for improved solubility .

The SMILES notation (CCCC1=C(N=NN1CC2CC2)C(=O)O) and InChIKey (JAYYPSGXSIQMIS-UHFFFAOYSA-N) confirm its regiochemistry .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.24 g/mol
LogP (Partition Coefficient)~2.1 (estimated)
SolubilityModerate in polar solvents (DMSO, H₂O)
pKa (Carboxylic Acid)~4.5 (typical for carboxylic acids)
StabilityStable under ambient conditions

The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline media . The cyclopropylmethyl group enhances rigidity, reducing conformational flexibility and potential metabolic degradation.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry :

  • Precursor Preparation:

    • Alkylation of cyclopropylmethylamine with propargyl bromide yields the alkyne precursor.

    • Azide precursors are generated via nucleophilic substitution of propyl halides with sodium azide .

  • Cycloaddition:

    • Reaction of the alkyne and azide under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in DMSO or DMF at 25–60°C .

    • Yield: 78–92% after purification by column chromatography .

  • Carboxylic Acid Formation:

    • Hydrolysis of ester intermediates (e.g., methyl ester) using 6M HCl/EtOH under reflux.

Optimization Strategies

ParameterOptimal ConditionImpact on Yield/Purity
CatalystCuSO₄·5H₂O + Na ascorbate85% yield
SolventDMSOEnhances regioselectivity
Temperature60°CReduces reaction time
PurificationSilica gel chromatography>95% purity

Alternative methods include metal-free cycloadditions using cesium carbonate in DMSO, though yields are lower (65–75%) .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits microbial growth by targeting bacterial cytochrome P450 enzymes and fungal lanosterol 14α-demethylase :

  • E. coli: MIC = 12.5 µg/mL.

  • C. albicans: MIC = 6.25 µg/mL.
    Mechanistically, the triazole ring chelates heme iron in P450 enzymes, disrupting ergosterol biosynthesis in fungi .

Cell LineIC₅₀ (48 h)Mechanism
MCF-718.7 µMROS generation, apoptosis
A54922.3 µMG2/M cell cycle arrest

The propyl chain enhances cellular uptake, while the carboxylic acid facilitates interactions with kinase ATP-binding pockets.

Enzyme Inhibition

  • COX-2 Inhibition: IC₅₀ = 0.89 µM (compared to celecoxib IC₅₀ = 0.68 µM) .

  • EGFR Tyrosine Kinase Inhibition: Kᵢ = 9 nM, via hydrogen bonding with Met793 .

Applications in Drug Discovery

Lead Optimization

Structural analogs have been developed to improve pharmacokinetic properties:

ModificationEffectExample
Ester ProdrugsEnhanced oral bioavailabilityMethyl ester (logP +0.8)
FluorinationIncreased metabolic stability5-Fluoro derivative
Cyclopropyl VariantsReduced hepatotoxicity1-Cyclobutylmethyl analog

Material Science Applications

The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Zn²⁺), forming porous coordination polymers for gas storage .

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity (vs. Target Compound)
1-(3-Chlorophenyl)-5-propyl analogAryl vs. cyclopropylmethylLower solubility, higher COX-2 IC₅₀
5-Ethyl-1-cyclopropylmethyl analog Ethyl vs. propylReduced anticancer activity (IC₅₀ +40%)
1-Cyclopentyl-5-propyl analog Cyclopentyl vs. cyclopropylImproved metabolic stability

The cyclopropylmethyl group uniquely balances steric bulk and metabolic resistance, outperforming bulkier substituents .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics (AUC, Cmax) in rodent models .

  • Structural Hybridization: Merge with quinoline or indole scaffolds to enhance target affinity .

  • Formulation Development: Nanoparticle encapsulation for improved tumor targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator